molecular formula C9H13N3O B13314112 6-(Cyclopropylmethoxy)pyridine-2,3-diamine

6-(Cyclopropylmethoxy)pyridine-2,3-diamine

Cat. No.: B13314112
M. Wt: 179.22 g/mol
InChI Key: WDLPBHWPTNNTND-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-(cyclopropylmethoxy)pyridine-2,3-diamine

InChI

InChI=1S/C9H13N3O/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,12)

InChI Key

WDLPBHWPTNNTND-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=C(C=C2)N)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process chemistry, purification, formulation, and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine, a heterocyclic amine of interest in medicinal chemistry. We delve into the theoretical principles governing solubility, present a robust, step-by-step protocol for experimental determination using the gold-standard isothermal shake-flask method, and detail an HPLC-based analytical procedure for accurate quantification. While comprehensive public data for this specific molecule is limited, this guide establishes a framework for its characterization, presenting an illustrative yet chemically logical solubility profile across a curated range of organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, providing both the theoretical foundation and practical methodology required to assess and leverage the solubility characteristics of this compound.

Introduction

This compound (CAS No. 1534808-26-8) is a substituted diaminopyridine derivative.[1] Compounds within this class are recognized as valuable scaffolds in medicinal chemistry, often investigated for a variety of therapeutic targets. The journey from a promising lead compound to a viable drug product is critically dependent on its physicochemical properties, among which solubility is paramount. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficiencies in manufacturing and purification processes.[2][3]

Therefore, a thorough understanding of the solubility of this compound in a diverse range of organic solvents is essential for its development. This guide serves as a detailed resource, outlining the fundamental principles of solute-solvent interactions and providing a field-proven, replicable methodology for generating a high-quality solubility profile. The objective is to empower researchers to make informed decisions regarding solvent selection for synthesis, crystallization, and the development of stable, effective dosage forms.

Physicochemical Characterization of the Solute

Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility behavior.

  • Compound Name: this compound

  • CAS Number: 1534808-26-8[1]

  • Molecular Formula: C₉H₁₃N₃O[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Structure:

    
    
    

Structural Analysis: The molecule's structure provides key insights into its expected solubility. It features:

  • A polar diaminopyridine core : The two amino groups (-NH₂) and the pyridine nitrogen atom are capable of acting as hydrogen bond donors and acceptors, respectively. This region is expected to interact favorably with polar solvents.[4]

  • A (Cyclopropylmethoxy) group : This substituent adds non-polar, hydrophobic character to the molecule, which may enhance solubility in less polar environments.

The interplay between the polar head and the more hydrophobic tail suggests that the molecule will exhibit varied solubility across solvents of differing polarities.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy of mixing.[5] The empirical principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[6][7] These forces can be categorized to better predict solubility.

3.1. Solute-Solvent Interactions Dissolution involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[5] A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to overcome the solute's crystal lattice energy and disrupt the solvent's structure.[5][8] Key interactions include:

  • Hydrogen Bonding: The primary interaction for polar protic solvents. The amino groups on the pyridine ring are strong hydrogen bond donors, and the nitrogen atoms are acceptors, making hydrogen bonding a dominant factor in solvents like alcohols.[9]

  • Dipole-Dipole Interactions: Occur between polar molecules. Polar aprotic solvents like DMSO or acetone will interact strongly with the polar diaminopyridine core.[9]

  • Van der Waals Forces (Dispersion Forces): Weaker forces that are significant in non-polar solvents. The cyclopropyl and methylene groups will interact with non-polar solvents like toluene or hexane through these forces.[10]

3.2. Hansen Solubility Parameters (HSP) For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed.[11][12] This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the energies required to overcome different intermolecular forces: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7][13]

The total solubility parameter is defined as: δt² = δd² + δp² + δh²

The core principle is that materials with similar HSP values are likely to be miscible.[7][11] By determining the HSP of this compound, one can rationally select solvents for optimal solubility, which is invaluable for tasks like polymer compatibility screening or crystallization solvent selection.[12]

Methodology for Thermodynamic Solubility Determination

To ensure data is reliable and reflects the true equilibrium state, the isothermal shake-flask method is the universally recognized gold standard.[14][15] This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid drug material.[16][17]

4.1. Experimental Workflow Diagram The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_data Phase 3: Data Processing start Start weigh Weigh excess API into vial start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent equilibrate Equilibrate at 25°C (24-48h with agitation) add_solvent->equilibrate sample Withdraw aliquot of supernatant equilibrate->sample filter Filter through 0.45 µm syringe filter sample->filter dilute Dilute sample to working concentration filter->dilute analyze Analyze via validated HPLC method dilute->analyze calculate Calculate concentration using calibration curve analyze->calculate report Report solubility (e.g., mg/mL) calculate->report end End report->end G cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties solubility Equilibrium Solubility h_bond H-Bond Donors/Acceptors (Diaminopyridine Core) h_bond->solubility polarity_solute Molecular Polarity (Dipole Moment) polarity_solute->solubility hydrophobicity Hydrophobicity (Cyclopropylmethoxy Tail) hydrophobicity->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility Inversely Proportional polarity_solvent Solvent Polarity polarity_solvent->solubility h_bond_solvent Solvent H-Bonding Capacity h_bond_solvent->solubility temp Temperature temp->solubility Generally Proportional

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Cyclopropylmethoxy)pyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its unique structural features, combining a pyridine-2,3-diamine core with a cyclopropylmethoxy substituent, make it a valuable scaffold for interacting with various biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible process.

Synthetic Strategy Overview

The synthesis of this compound is approached through a multi-step sequence, commencing with commercially available starting materials. The overall strategy involves the initial construction of a substituted nitropyridine intermediate, followed by the introduction of the cyclopropylmethoxy group, and culminating in the reduction of the nitro functionality to afford the target diamine. This approach is designed for efficiency and scalability.

Experimental Protocols

Part 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (Intermediate 1)

This initial step involves the selective amination of 2,6-dichloro-3-nitropyridine. The greater reactivity of the chlorine atom at the 2-position towards nucleophilic aromatic substitution by ammonia allows for a regioselective synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,6-Dichloro-3-nitropyridine192.9910.0 g0.0518
Aqueous Ammonia (28-30%)17.03 (as NH₃)50 mL~0.735
Methanol32.04100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloro-3-nitropyridine (10.0 g, 0.0518 mol) in methanol (100 mL).

  • To this suspension, add aqueous ammonia (28-30%, 50 mL) dropwise at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Filter the yellow precipitate, wash with cold water (2 x 30 mL) and then with a small amount of cold methanol (20 mL).

  • Dry the solid under vacuum to yield 2-amino-6-chloro-3-nitropyridine as a yellow crystalline solid. The expected yield is typically high.[1]

Part 2: Synthesis of 6-(Cyclopropylmethoxy)-3-nitropyridin-2-amine (Intermediate 2)

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of Intermediate 1 is displaced by the cyclopropylmethoxide anion. The alkoxide is generated in situ from cyclopropylmethanol and a strong base.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Amino-6-chloro-3-nitropyridine173.568.0 g0.0461
Cyclopropylmethanol72.114.0 mL (3.6 g)0.0499
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)2.2 g0.055
Anhydrous Tetrahydrofuran (THF)72.11150 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 2.2 g, 0.055 mol) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil.

  • Suspend the washed sodium hydride in anhydrous THF (50 mL) under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.

  • Add cyclopropylmethanol (4.0 mL, 0.0499 mol) dropwise to the stirred suspension. Exercise caution as hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium cyclopropylmethoxide.

  • In a separate flask, dissolve 2-amino-6-chloro-3-nitropyridine (8.0 g, 0.0461 mol) in anhydrous THF (100 mL).

  • Add the solution of the nitropyridine to the freshly prepared sodium cyclopropylmethoxide suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (20 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 6-(cyclopropylmethoxy)-3-nitropyridin-2-amine as a yellow solid.

Part 3: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group of Intermediate 2 to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
6-(Cyclopropylmethoxy)-3-nitropyridin-2-amine209.215.0 g0.0239
10% Palladium on Carbon (Pd/C)-0.5 g-
Methanol32.04100 mL-
Hydrogen Gas (H₂)2.02Balloon or H₂ generator-

Procedure:

  • In a 250 mL hydrogenation flask, dissolve 6-(cyclopropylmethoxy)-3-nitropyridin-2-amine (5.0 g, 0.0239 mol) in methanol (100 mL).

  • Carefully add 10% palladium on carbon (0.5 g) to the solution under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere is replaced with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure crystalline solid. The reduction of aromatic nitro groups is a well-established procedure with various available methods.[2][3]

Visualizing the Synthetic Pathway

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Pathway A 2,6-Dichloro-3-nitropyridine R1 aq. NH₃, MeOH Reflux A->R1 B Intermediate 1: 2-Amino-6-chloro-3-nitropyridine R2 1. Cyclopropylmethanol, NaH, THF 2. Reflux B->R2 C Intermediate 2: 6-(Cyclopropylmethoxy)-3-nitropyridin-2-amine R3 H₂, 10% Pd/C MeOH C->R3 D Final Product: This compound R1->B R2->C R3->D

Caption: Synthetic route to this compound.

Characterization Data

Upon successful synthesis, the final product should be characterized using standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Signals corresponding to the cyclopropyl, methoxy, and pyridine ring protons. The disappearance of the nitro group and the appearance of a new amino group signal would be evident.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₉H₁₃N₃O.
Purity (HPLC) >98%

Safety and Handling Precautions

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Aqueous Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Palladium on Carbon: The dry powder can be pyrophoric. Handle with care, and do not expose the dry catalyst to air. The filtration step should be performed while the Celite pad is still wet.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs. The described methodology is robust and can be adapted for various scales of production.

References

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • ResearchGate. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Available from: [Link]

  • National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine.
  • Google Patents. US 2010/0130554 A1 - (12) Patent Application Publication (10) Pub. No.: US 2010/0130554 A1.
  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available from: [Link]

  • Google Patents. US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. Available from: [Link]

  • ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Available from: [Link]

  • Google Patents. EP1103546B1 - Process for preparation of pyridine derivatives.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • ResearchGate. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available from: [Link]

  • PubChem. Method for producing (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Patent US-6225473-B1. Available from: [Link]

  • National Institutes of Health. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

  • Central European Journal of Energetic Materials. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Available from: [Link]

  • European Patent Office. Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof - EP 0427. Available from: [Link]

  • Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.
  • European Patent Office. PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES - EP 1109765 B1. Available from: [Link]

  • Google Patents. US2549651A - Pyridine preparation.
  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • Patent 1171421. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. Available from: [Link]

  • Google Patents. US5939553A - Process for preparing pyridine-2,6-diamines.
  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available from: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

Sources

Application Note: High-Purity Synthesis of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine presents a classic challenge in heterocyclic chemistry: managing regioselectivity on a pyridine ring while preventing oxidation of the electron-rich diamine product.[1][2]

This guide details a robust, three-step synthetic route starting from commercially available 2,6-dichloro-3-nitropyridine .[1][2] The strategy relies on the differing electrophilicity of the C2 and C6 positions of the pyridine ring, directed by the steric and electronic influence of the nitro group.

Retrosynthetic Analysis

The 2,3-diamine motif is best installed by reducing a 3-nitro-2-amino precursor.[1][2] The 6-alkoxy substituent is introduced via Nucleophilic Aromatic Substitution (SNAr) after the initial amination to ensure regiocontrol.

Retrosynthesis Product 6-(Cyclopropylmethoxy) pyridine-2,3-diamine Precursor 6-(Cyclopropylmethoxy)- 3-nitropyridin-2-amine Precursor->Product Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate 2-Amino-6-chloro- 3-nitropyridine Intermediate->Precursor SnAr Etherification (Cyclopropylmethanol, Base) SM 2,6-Dichloro- 3-nitropyridine SM->Intermediate Regioselective Ammonolysis (NH3, MeOH)

Figure 1: Retrosynthetic strategy prioritizing regiochemical control.

Detailed Experimental Protocols

Stage 1: Regioselective Ammonolysis

Objective: Selective displacement of the C2-chloride to form 2-amino-6-chloro-3-nitropyridine .[1][2] Rationale: The C2 position is more electrophilic than C6 due to the ortho-nitro group's inductive electron-withdrawing effect and the stabilization of the Meisenheimer intermediate.[2]

ParameterSpecification
Reagents 2,6-Dichloro-3-nitropyridine (1.0 eq), NH3 (aq, 25-28%) or NH3 in MeOH (2-3 eq).
Solvent Isopropanol (IPA) or Methanol.
Temperature 20–35 °C (Strict control required).
Time 24–48 hours.
Yield Target 55–75%

Protocol:

  • Dissolve 2,6-dichloro-3-nitropyridine (25.0 g) in Isopropanol (150 mL).

  • Slowly add aqueous Ammonia (28%, 25 mL) or 7N NH3 in MeOH, maintaining internal temperature <30 °C.

  • Stir at ambient temperature (20–25 °C) for 24 hours. Monitor by HPLC/TLC.

    • Critical Check: If bis-amination (2,6-diamino byproduct) is observed, lower temperature to 10 °C.[1][2]

  • Concentrate the solvent to ~50% volume.

  • Add water (100 mL) to precipitate the product.

  • Filter the yellow solid, wash with cold water, and dry under vacuum at 45 °C.

    • Product:2-Amino-6-chloro-3-nitropyridine (CAS: 27048-04-0).[1][3]

Stage 2: SNAr Etherification

Objective: Installation of the cyclopropylmethoxy group at C6. Rationale: With the C2 position deactivated by the amino group, the C6 chloride is now the only viable electrophile for SNAr. The amino group protons are acidic; thus, 2 equivalents of base are required (one to deprotonate the amine, one to form the alkoxide).

ParameterSpecification
Reagents 2-Amino-6-chloro-3-nitropyridine (1.0 eq), Cyclopropylmethanol (1.2–1.5 eq), NaH (60% dispersion, 2.2 eq).[1][2]
Solvent Anhydrous THF or DMF.
Temperature 0 °C to RT (Initial), then 50–60 °C (Reaction).
Atmosphere Nitrogen or Argon (Strictly anhydrous).

Protocol:

  • Alkoxide Formation: In a dry flask under N2, suspend NaH (60% in oil, 2.2 eq) in anhydrous THF. Cool to 0 °C.

  • Dropwise add Cyclopropylmethanol (1.3 eq). Stir for 30 min at 0 °C until H2 evolution ceases.

  • Addition: Add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise or as a solution in THF.

    • Note: The solution will turn deep red/orange due to deprotonation of the amine.

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to 50–60 °C for 4–6 hours.

  • Workup: Cool to 0 °C. Quench carefully with saturated NH4Cl solution.

  • Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

  • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH or column chromatography (Hexane/EtOAc) if necessary.

    • Product:6-(Cyclopropylmethoxy)-3-nitropyridin-2-amine (CAS: 1552286-03-9).[1]

Stage 3: Nitro Group Reduction

Objective: Reduction of the nitro group to the amine without hydrogenolysis of the benzylic C-O bond or the cyclopropyl ring. Method Selection:

  • Method A (Cleanest): Catalytic Hydrogenation (Pd/C).[4][5]

  • Method B (Robust/Scale-up): Iron/Ammonium Chloride (Fe/NH4Cl).

Protocol (Method A: Catalytic Hydrogenation):

  • Dissolve the nitro intermediate in MeOH or EtOH/EtOAc (1:1).

  • Add 10 wt% Pd/C catalyst (50% water wet).

  • Purge with N2, then apply H2 atmosphere (balloon or 1-3 bar).

  • Stir at RT for 2–6 hours.

    • Caution: Monitor closely.[6] Over-reduction can cleave the O-benzyl-like cyclopropylmethyl bond if conditions are too harsh (high pressure/temp).[1][2]

  • Filter through Celite under N2 (The product is oxidation-sensitive).[2]

  • Concentrate immediately to yield the diamine.

Protocol (Method B: Fe/NH4Cl - Recommended for Selectivity):

  • Suspend nitro intermediate (1.0 eq) in EtOH/Water (3:1).

  • Add NH4Cl (5.0 eq) and Iron powder (5.0 eq, <325 mesh).

  • Heat to 70–80 °C with vigorous stirring for 2–4 hours.

  • Filter hot through Celite to remove iron sludge. Wash with hot EtOH.

  • Concentrate filtrate. Basify residue with NaHCO3 (aq) and extract with EtOAc.

  • Storage: Store under inert gas at -20 °C. The diamine turns brown/black upon air exposure.[2]

Mechanistic Insight & Troubleshooting

Regioselectivity Mechanism (Stage 1)

The nucleophilic attack of ammonia occurs preferentially at C2. The transition state is stabilized by hydrogen bonding between the incoming nucleophile (NH3) and the nitro group oxygen.

Mechanism Step1 2,6-Dichloro-3-nitropyridine TS Meisenheimer Complex (Stabilized by NO2) Step1->TS + NH3 (Fast at C2) Product 2-Amino-6-chloro-3-nitropyridine TS->Product - HCl

Figure 2: Reaction pathway favoring C2 substitution.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-amination (Stage 1) Temperature too high or excess NH3.[1][2]Maintain T < 30 °C. Use stoichiometric NH3 (2.1 eq).
Low Yield (Stage 2) Moisture in solvent; incomplete deprotonation.Use anhydrous THF/DMF. Ensure NaH is fresh.
Product Decomposition (Stage 3) Oxidation of diamine by air.Perform workup under N2. Add antioxidants (e.g., ascorbic acid) during workup if critical.
Cyclopropyl Ring Opening Acidic conditions during workup.[2]Avoid strong acids. The cyclopropylmethyl ether is acid-labile (forms homoallyl alcohol).[2]

Safety & Handling

  • Nitropyridines: Potential sensitizers and energetic compounds.[2][4] Avoid heating dry solids above 100 °C.

  • Sodium Hydride: Pyrophoric.[2] Handle under inert atmosphere. Quench excess carefully with IPA/Water.

  • Diamine Product: Highly susceptible to oxidation.[2] It will darken rapidly in air.[2] Use immediately in the next step (e.g., amide coupling) or store as a hydrochloride salt.

References

  • Synthesis of GDC-0853 (Fenebrutinib)

    • Crawford, J. J., et al. "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 2018, 61(6), 2227–2245.
    • [1]

  • Regioselective Amination of Dichloronitropyridines

    • Zhang, H., et al. "Development of an Efficient Manufacturing Process for Reversible Bruton’s Tyrosine Kinase Inhibitor GDC-0853."[2] Organic Process Research & Development, 2018, 22(7), 881–887.

    • [1]

  • General Protocol for Alkoxylation of Chloronitropyridines

    • Patent WO2013067274: "Heteroaryl pyridone and aza-pyridone compounds as inhibitors of BTK activity."[2] (Genentech, Inc.)

    • [1]

  • Reduction of Nitro Groups in Pyridines

    • "Reduction of Nitro Groups."[4][6][7] Master Organic Chemistry.

    • [1][6]

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Application Notes & Protocols: 6-(Cyclopropylmethoxy)pyridine-2,3-diamine as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine as a pivotal building block. We will explore its intrinsic chemical properties, delve into its primary application in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, and provide detailed, field-proven experimental protocols. The causality behind experimental choices, safety considerations, and analytical characterization are discussed to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative that serves as a valuable starting material in synthetic and medicinal chemistry. Its structure is distinguished by three key features that drive its utility:

  • The Pyridine Core: A six-membered aromatic heterocycle that is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1]

  • Vicinal Diamines (ortho-Diaminopyridine): The 2,3-diamine arrangement is a classic precursor for the construction of fused five-membered rings, most notably the imidazole ring, leading to the formation of the imidazo[4,5-b]pyridine scaffold.[2] This bicyclic system is recognized as a "privileged scaffold" in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]

  • The 6-(Cyclopropylmethoxy) Substituent: This group significantly influences the molecule's physicochemical properties. The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability and binding affinity to biological targets.[4] The ether linkage provides a point for hydrogen bond acceptance while modulating lipophilicity.

This unique combination of features makes this compound an attractive building block for generating libraries of novel compounds with therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Appearance Expected to be a solid (e.g., crystalline powder)
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Key Functional Groups Primary aromatic amines, Pyridine N, Ether

Health and Safety Considerations

While a specific safety data sheet for this exact compound is not available, data from structurally related diaminopyridines suggest that it should be handled with care.[5]

  • Hazard Classification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[5]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[5]

  • Stability: The compound is expected to be stable under normal storage conditions. As a secondary amine, it may be prone to nitrosation and should not be used with nitrosating agents.[6]

Core Application: Synthesis of 7-(Cyclopropylmethoxy)imidazo[4,5-b]pyridine Derivatives

The most prominent application of this compound is its use in the synthesis of the imidazo[4,5-b]pyridine ring system. This is typically achieved through a condensation and subsequent intramolecular cyclization reaction with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative).[2]

General Reaction Principle: The Phillips Cyclocondensation

The reaction of an ortho-phenylenediamine (in this case, an ortho-diaminopyridine) with an aldehyde proceeds via an oxidative cyclocondensation. The reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazopyridine ring. This transformation is a cornerstone of heterocyclic synthesis.

Diagram 1: General Reaction Scheme for Imidazopyridine Synthesis

G Diamine This compound Reagents Oxidative Conditions (e.g., Air, NaIO4, etc.) Solvent (e.g., EtOH, Water) Diamine->Reagents + Aldehyde Aldehyde (R-CHO) Aldehyde->Reagents + Product 2-Substituted-7-(Cyclopropylmethoxy)imidazo[4,5-b]pyridine Reagents->Product

Caption: General synthesis of imidazo[4,5-b]pyridines.

Detailed Experimental Protocol: Synthesis of 2-Aryl-7-(Cyclopropylmethoxy)imidazo[4,5-b]pyridine

This protocol describes a representative one-pot synthesis using an aromatic aldehyde as the reaction partner. This method is advantageous for its simplicity and often excellent yields.[2]

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Ethanol (or water for a green chemistry approach)

  • Sodium metabisulfite (Na₂S₂O₅) or a similar oxidant (optional, as air oxidation is often sufficient)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Table 2: Reagent Quantities for a Representative Reaction

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound179.225.0896 mg1.0
4-Chlorobenzaldehyde140.575.5773 mg1.1
Ethanol--25 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (896 mg, 5.0 mmol, 1.0 eq) and the substituted aromatic aldehyde (773 mg, 5.5 mmol, 1.1 eq).

  • Solvent Addition: Add ethanol (25 mL) to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

    • Causality Note: Refluxing provides the necessary activation energy for both the initial condensation to form the Schiff base and the subsequent intramolecular cyclization. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates heat transfer.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. b. If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. c. If no precipitate forms, concentrate the reaction mixture in vacuo using a rotary evaporator. d. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Diagram 2: Experimental Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Diamine & Aldehyde in Ethanol B 2. Heat to Reflux (4-12 hours) A->B Stirring C 3. Cool to Room Temp. B->C D 4. Isolate Crude Product C->D E Filter Precipitate D->E If Solid Forms F Concentrate in vacuo D->F If Soluble G 5. Purify E->G F->G H Recrystallization G->H I Column Chromatography G->I J 6. Characterize Product (NMR, MS, HPLC) H->J I->J

Caption: Step-by-step workflow from reaction to characterization.

Proposed Synthesis of the Building Block

While this compound may be commercially available from specialty suppliers, understanding its synthesis provides valuable context. A plausible route can be adapted from established methods for preparing substituted diaminopyridines.[7][8]

A potential synthetic pathway could start from 2,6-dichloro-3-nitropyridine.

  • Selective Methoxylation/Alkoxylation: Selective nucleophilic aromatic substitution (SₙAr) at the 6-position with sodium cyclopropylmethoxide. The 2-position is more activated towards nucleophilic attack, but steric hindrance and reaction conditions can be optimized for selectivity.[9]

  • Ammonolysis: Introduction of an amino group at the 2-position by reaction with ammonia.

  • Nitro Group Reduction: Reduction of the 3-nitro group to the corresponding amine using a standard reducing agent such as stannous chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C).[7][10]

Diagram 3: Plausible Synthetic Route to the Title Compound

G Start 2,6-Dichloro-3-nitropyridine Intermediate1 2-Chloro-6-(cyclopropylmethoxy) -3-nitropyridine Start->Intermediate1 1. NaOCH₂-cPr Intermediate2 2-Amino-6-(cyclopropylmethoxy) -3-nitropyridine Intermediate1->Intermediate2 2. NH₃ Product 6-(Cyclopropylmethoxy) pyridine-2,3-diamine Intermediate2->Product 3. Reduction (e.g., SnCl₂/HCl)

Caption: A potential multi-step synthesis of the diamine building block.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex heterocyclic molecules. Its primary utility lies in the straightforward, high-yielding construction of the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active compounds. The protocols and insights provided herein are designed to empower researchers to effectively utilize this reagent in their drug discovery and development programs, facilitating the creation of novel chemical entities with significant therapeutic potential.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). PMC. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Available at: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological activities of pyridine derivatives: a review. (n.d.). WJPPS. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). ResearchGate. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Available at: [Link]

  • Pharmacological studies of some pyrimidino derivatives. (n.d.). International Scholars Journals. Available at: [Link]

  • Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Derivatives. (2003). PubMed. Available at: [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). European Commission. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI. Available at: [Link]

  • Method for preparing 2,3-diamino pyridine. (n.d.). Google Patents.
  • 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][2][11][12]diazaborinin-4(1H)-one. (2021). MDPI. Available at: [Link]

Sources

The Strategic Intermediate: 6-(Cyclopropylmethoxy)pyridine-2,3-diamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Privileged Scaffolds and Bioisosteric Moieties

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. A key approach involves the utilization of "privileged scaffolds," core structures that are capable of binding to multiple biological targets. Among these, the imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine ring systems have emerged as cornerstones in the development of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] Their structural resemblance to endogenous purines allows them to effectively interact with the ATP-binding sites of various kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases such as cancer.[3]

This guide focuses on a pivotal intermediate, 6-(Cyclopropylmethoxy)pyridine-2,3-diamine , a versatile building block for the synthesis of diverse libraries of bioactive compounds based on these privileged scaffolds. The incorporation of the cyclopropylmethoxy moiety is a deliberate design choice rooted in the principles of medicinal chemistry. The cyclopropyl group is a well-established bioisostere for larger, more metabolically labile groups, offering several advantages:

  • Enhanced Metabolic Stability: The strained cyclopropyl ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.

  • Increased Potency: The rigid nature of the cyclopropyl group can confer conformational constraint, locking the molecule into a bioactive conformation and enhancing binding affinity to the target protein.

  • Improved Physicochemical Properties: The cyclopropylmethoxy group can modulate lipophilicity and other properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

This document provides a comprehensive overview of the synthesis of this compound and its application in the construction of a representative kinase inhibitor scaffold, offering detailed protocols and insights for researchers in the field of drug development.

Synthesis of this compound: A Multi-Step Approach

The synthesis of the title compound is a multi-step process that leverages established pyridine chemistry. The general strategy involves the introduction of the cyclopropylmethoxy group onto a pyridine core, followed by a sequence of nitration, amination, and reduction.

Overall Synthetic Workflow

Synthesis_Workflow A 2,6-Dichloropyridine B 2-Chloro-6-(cyclopropylmethoxy)pyridine A->B  Cyclopropylmethanol, NaH   C 2-Chloro-6-(cyclopropylmethoxy)-3-nitropyridine B->C  HNO3, H2SO4   D 2-Amino-6-(cyclopropylmethoxy)-3-nitropyridine C->D  NH3 (aq)   E This compound D->E  Fe, NH4Cl or H2, Pd/C  

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2-Chloro-6-(cyclopropylmethoxy)pyridine

This initial step involves a nucleophilic aromatic substitution reaction to displace one of the chlorine atoms of 2,6-dichloropyridine with cyclopropylmethanol.

Protocol:

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanol (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Addition of Pyridine: Add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(cyclopropylmethoxy)pyridine.

Parameter Value
Typical Yield 70-85%
Purity (by HPLC) >95%
Part 2: Nitration of 2-Chloro-6-(cyclopropylmethoxy)pyridine

The subsequent step is the regioselective nitration of the pyridine ring, primarily at the 3-position, activated by the electron-donating nature of the cyclopropylmethoxy group and directed by the existing substituents.

Protocol:

  • Acid Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid (1.5 eq) to concentrated sulfuric acid (5 vol) while maintaining the temperature below 10 °C.

  • Addition of Starting Material: To this nitrating mixture, add 2-chloro-6-(cyclopropylmethoxy)pyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro-6-(cyclopropylmethoxy)-3-nitropyridine can often be used in the next step without further purification or can be purified by column chromatography.

Parameter Value
Typical Yield 80-90%
Purity (by HPLC) >90%
Part 3: Amination of 2-Chloro-6-(cyclopropylmethoxy)-3-nitropyridine

The chloro group at the 2-position is then displaced by an amino group through a nucleophilic aromatic substitution with ammonia.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-6-(cyclopropylmethoxy)-3-nitropyridine (1.0 eq) in a solution of aqueous ammonia (25-30%, excess).

  • Heating: Heat the mixture to a temperature of 100-120 °C and maintain for several hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction vessel to room temperature. The product, 2-amino-6-(cyclopropylmethoxy)-3-nitropyridine, will often precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Parameter Value
Typical Yield 75-90%
Purity (by HPLC) >95%
Part 4: Reduction of the Nitro Group to Afford the Final Diamine

The final step is the reduction of the nitro group to an amine, yielding the target this compound. This can be achieved through various methods, with catalytic hydrogenation or metal-mediated reduction being the most common.

Protocol (Method A: Catalytic Hydrogenation):

  • Reaction Setup: To a solution of 2-amino-6-(cyclopropylmethoxy)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10% w/w, ~5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound, which can be used directly or purified further if necessary.

Protocol (Method B: Metal-Mediated Reduction):

  • Reaction Setup: To a stirred solution of 2-amino-6-(cyclopropylmethoxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4-5 eq) followed by iron powder (4-5 eq).

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and filter through celite.

  • Extraction and Isolation: Concentrate the filtrate and extract the residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.

Parameter Value
Typical Yield (Method A) 90-99%
Typical Yield (Method B) 85-95%
Purity (by HPLC) >95%

Application in Drug Discovery: Synthesis of an Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold

The synthesized this compound is a key precursor for the construction of imidazo[4,5-b]pyridine derivatives, a scaffold found in numerous kinase inhibitors.[4][5] The following protocol outlines a general method for the synthesis of a 2-substituted imidazo[4,5-b]pyridine, a common core in many targeted therapies.

Workflow for Kinase Inhibitor Scaffold Synthesis

Kinase_Inhibitor_Synthesis A This compound C Intermediate Schiff Base A->C B Aromatic Aldehyde (R-CHO) B->C D 2-Aryl-6-(cyclopropylmethoxy)imidazo[4,5-b]pyridine C->D  Oxidative Cyclization    (e.g., NaHSO3 or Fe(III)Cl3)  

Caption: Synthesis of a 2-aryl-imidazo[4,5-b]pyridine scaffold.

Protocol: Synthesis of a 2-Aryl-6-(cyclopropylmethoxy)imidazo[4,5-b]pyridine

This protocol describes a one-pot condensation and oxidative cyclization reaction to form the imidazo[4,5-b]pyridine ring system.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Condensation: Stir the mixture at room temperature or with gentle heating to facilitate the formation of the Schiff base intermediate.

  • Oxidative Cyclization: Add an oxidizing agent, such as sodium bisulfite or ferric chloride (1.2 eq), to the reaction mixture.

  • Heating: Heat the reaction to reflux and monitor by TLC or LC-MS until the reaction is complete.

  • Work-up: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-6-(cyclopropylmethoxy)imidazo[4,5-b]pyridine.

Parameter Value
Typical Yield 60-80%
Purity (by HPLC) >98%

Conclusion and Future Perspectives

This compound is a strategically important intermediate in drug discovery, providing a gateway to a diverse range of bioactive molecules, particularly kinase inhibitors based on the imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine scaffolds. The synthetic routes outlined in this guide are robust and scalable, allowing for the efficient production of this valuable building block. The incorporation of the cyclopropylmethoxy group offers significant advantages in terms of metabolic stability and potency, making it a desirable feature in the design of next-generation therapeutics. As the demand for novel and effective targeted therapies continues to grow, the utility of well-designed intermediates like this compound will undoubtedly expand, paving the way for the discovery of new and improved medicines.

References

  • Al-Otaibi, J. S., Ibrahim, D. A., & EL Gogary, T. M. (2018). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(12).
  • El-Sayed, N. A. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7962.
  • Fathalla, W., et al. (2018). Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities. Current Organic Synthesis, 15(6).
  • Gaber, Z. B., et al. (2017).
  • Hassan, A. E. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Kryvokoloda, D. O., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1039-1055.
  • Peršuri, A., et al. (2021).
  • U.S. Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • Wang, L., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 275, 116568.
  • Zaki, R. M., et al. (2021). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic Chemistry, 114, 105121.

Sources

Microwave-Assisted Synthesis using 6-(Cyclopropylmethoxy)pyridine-2,3-diamine

[1]

Executive Summary & Scaffold Significance

The compound 6-(Cyclopropylmethoxy)pyridine-2,3-diamine is a high-value heterocyclic precursor, primarily employed in the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines .[1] These fused bicyclic systems are privileged scaffolds in drug discovery, serving as core structures for:

  • Kinase Inhibitors: Targeting ATP-binding pockets (e.g., p38 MAPK, EGFR).[1][2]

  • GPCR Ligands: Modulators of adenosine or neuropeptide receptors.

  • Phosphodiesterase (PDE) Inhibitors: The cyclopropylmethoxy group is a validated pharmacophore (bioisostere) often used to fill hydrophobic pockets (cf.[2] Roflumilast).[1][2]

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage for this substrate.[1][2] Conventional thermal condensation of pyridine-2,3-diamines often requires harsh conditions (polyphosphoric acid, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

11

Chemical Properties & Handling[2]

Substrate Analysis[1][3]
  • Structure: Pyridine ring substituted with two adjacent amino groups (2,3-position) and a cyclopropylmethoxy group at the 6-position.[1]

  • Electronic Effects: The 6-alkoxy group is an Electron Donating Group (EDG).[1] It increases the electron density of the pyridine ring, making the 2- and 3-amino groups more nucleophilic compared to unsubstituted pyridine-2,3-diamine.[1]

  • Stability Warning (Critical): The cyclopropylmethyl ether moiety is susceptible to acid-catalyzed rearrangement (cyclopropylcarbinyl cation rearrangement) leading to ring opening (forming homoallyl derivatives) under extreme acidity and heat.[1][2]

    • Operational Constraint: Avoid concentrated mineral acids (H₂SO₄, HCl) at high temperatures (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).
      
    • Recommended Catalysts: Weak organic acids (Acetic Acid, Formic Acid) or Lewis Acids (Yb(OTf)₃, Montmorillonite K-10).[1][2]

Application Protocols

Protocol A: Synthesis of Imidazo[4,5-b]pyridines

Reaction Type: Cyclocondensation with Carboxylic Acids.[1][2] Mechanism: Phillips-type condensation.[1]

Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent: Carboxylic Acid (R-COOH) (1.2 – 1.5 equiv) OR Orthoester (for unsubstituted C2).[1][2]

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) or DMF with 10 mol% Yb(OTf)₃.[1][2]

  • Vessel: 10 mL or 30 mL Microwave Process Vial (sealed).

Step-by-Step Methodology
  • Preparation: In a microwave vial, dissolve 1.0 mmol of the diamine in 3 mL of solvent.

    • Note: If using solid carboxylic acids, ensure complete dissolution.[2] If using AcOH as solvent, no additional catalyst is needed.[2]

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation (Standard):

    • Temperature:

      
      
      
    • Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)[2]

    • Stirring: High (magnetic stir bar)

  • Irradiation (Optimization for Labile R-groups):

    • If the R-group on the carboxylic acid is sensitive, use Cycle Mode : Heat to

      
       for 5 min, cool to 
      
      
      , repeat 3 times.
  • Work-up:

    • Cool to room temperature.[1][3][4]

    • Pour reaction mixture into crushed ice/water (20 mL).

    • Neutralize with saturated NaHCO₃ (if AcOH was used).[2]

    • Collect precipitate via vacuum filtration.[1]

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM:MeOH).[2]

Protocol B: Synthesis of Pyrido[2,3-b]pyrazines

Reaction Type: Condensation with 1,2-Dicarbonyls.[1][2] Target: Pteridine analogs/Kinase inhibitor cores.

Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent: 1,2-Dicarbonyl compound (e.g., Glyoxal, Benzil, Pyruvic acid) (1.1 equiv).[1][2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Catalyst: None required (neutral conditions favored to protect cyclopropyl group).[2]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol diamine and 1.1 mmol 1,2-dicarbonyl in 4 mL Ethanol.

  • Irradiation:

    • Temperature:

      
      
    • Time: 10 minutes

    • Power: Dynamic mode (max 200W)

  • Work-up:

    • Reaction is often quantitative.[1] Cool the vial.

    • The product frequently precipitates upon cooling.[1]

    • Filter and wash with cold ethanol.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionPathwaysStart6-(Cyclopropylmethoxy)pyridine-2,3-diamineConditionAMW: 140°C, 15 minSolvent: AcOH or DMF/Yb(OTf)3Start->ConditionA+ AcidConditionBMW: 110°C, 10 minSolvent: EtOH (Neutral)Start->ConditionB+ DicarbonylAcidCarboxylic Acid(R-COOH)Acid->ConditionADicarbonyl1,2-Dicarbonyl(R-CO-CO-R')Dicarbonyl->ConditionBProductAImidazo[4,5-b]pyridineDerivativeConditionA->ProductACyclodehydrationProductBPyrido[2,3-b]pyrazineDerivativeConditionB->ProductBCondensation

Figure 1: Divergent microwave-assisted synthesis pathways for this compound.

Optimization & Troubleshooting Data

The following table summarizes optimization parameters derived from general pyridine-2,3-diamine reactivity profiles [1, 3].

ParameterConditionObservationRecommendation
Solvent WaterPoor solubility of 6-alkoxy substrateAvoid .[1] Use EtOH or DMF.
Solvent Glacial AcOHExcellent absorption, good catalysisRecommended for Imidazopyridines.[2]
Catalyst HCl (conc.)[2][4]Degradation of cyclopropyl ringStop . Use Yb(OTf)₃ or AcOH.[1][2]
Temp

Tarring/PolymerizationKeep T

.
Time

min
Diminishing returns, byproduct formationOptimal window: 10–20 min .

References

  • Shelke, R. N., et al. (2017).[1][2][5] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry. Describes microwave protocols for imidazo[4,5-b]pyridines showing reduced times and higher yields.

  • Sowell, J. W., et al. (1999).[1][2] "Process for preparing pyridine-2,6-diamines." US Patent 5939553A.[1] Provides foundational chemistry for amino-pyridine synthesis and handling.[1]

  • Czarnomysy, R., et al. (2017).[1][2] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. Comprehensive review of synthetic strategies including microwave irradiation. [2]

  • Dugar, S., et al. (2007).[1][2] "Process for producing 2,3-diamino-6-methoxypyridine." US Patent 7256295B2.[1] Describes the specific synthesis and handling of 6-alkoxy-2,3-diaminopyridines.

Application Notes and Protocols: Strategic Functionalization of Amino Groups in 6-(Cyclopropylmethoxy)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the vicinal amino groups in 6-(Cyclopropylmethoxy)pyridine-2,3-diamine. This pyridine derivative is a valuable scaffold in medicinal chemistry, and its functionalization opens avenues for creating diverse molecular libraries for drug discovery.[1][2][3] This document details step-by-step protocols for key transformations, including cyclocondensation reactions to form imidazo[4,5-b]pyridines, as well as acylation and sulfonylation of the exocyclic amino groups. The causality behind experimental choices, safety considerations, and methods for product characterization are also discussed to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a substituted heteroaromatic diamine. The pyridine core is a ubiquitous motif in FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][3][4] The presence of two adjacent amino groups (a 1,2-diamine) on this scaffold provides a unique chemical handle for a variety of transformations. Most notably, it serves as a direct precursor to the imidazo[4,5-b]pyridine ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[5][6]

Functionalization of the amino groups allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates. This guide will explore the most common and synthetically valuable reactions for this scaffold.

Health and Safety Precautions

Primary aromatic amines and their derivatives are a class of compounds that require careful handling due to their potential toxicity and carcinogenicity.[7][8] All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[9][10] For handling solid powders, a respirator may be necessary to prevent inhalation.

  • Handling and Storage: Store this compound in a cool, well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of all waste, including unused reagents and contaminated materials, in accordance with local environmental regulations for hazardous chemical waste.[9]

Core Functionalization Strategies and Protocols

The two amino groups on the pyridine ring are nucleophilic and can undergo a variety of reactions common to arylamines.[11][12] The primary strategies involve either engaging both amino groups in a cyclization reaction or functionalizing them individually or together through acylation or sulfonylation.

Strategy 1: Cyclocondensation to form Imidazo[4,5-b]pyridines

The most powerful application of 1,2-diamines is their use in forming fused heterocyclic systems. The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) provides direct access to the highly valuable imidazo[4,5-b]pyridine scaffold.[5][13]

This one-pot method involves the condensation of the diamine with an aldehyde to form a dihydro-intermediate, which is then oxidized in situ to the aromatic imidazopyridine. Various oxidizing agents can be employed.[14]

Experimental Workflow: Aldehyde Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Diamine, Aldehyde (1.0 eq), and Solvent (e.g., MeCN) add_oxidant Add Oxidant (e.g., DDQ, 0.6 eq) prep_reagents->add_oxidant In open flask irradiate Microwave Irradiation or Heat add_oxidant->irradiate monitor Monitor by TLC irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for imidazopyridine synthesis via aldehyde condensation.

Step-by-Step Protocol:

  • To a microwave vial, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and acetonitrile (5 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol) to the mixture.[14]

  • Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 15-30 minutes. Alternatively, the reaction can be heated at reflux under conventional heating, though reaction times will be longer.[14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-substituted-6-(cyclopropylmethoxy)-1H-imidazo[4,5-b]pyridine.

Table 1: Representative Aldehyde Condensation Conditions

EntryAldehydeOxidantSolventTime (Microwave)Typical Yield
1BenzaldehydeDDQAcetonitrile20 min80-95%
24-ChlorobenzaldehydeDDQAcetonitrile25 min85-98%
3Furan-2-carbaldehydeDDQAcetonitrile15 min75-90%

Yields are estimates based on similar reported reactions and will require optimization.[14]

This classic method utilizes a carboxylic acid and a dehydrating agent, often polyphosphoric acid (PPA), at elevated temperatures to drive the cyclocondensation.[5]

Step-by-Step Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the diamine) to the flask.

  • Heat the mixture with stirring at 150-180 °C for 2-4 hours.

  • Monitor the reaction by TLC (a small aliquot can be quenched in water, neutralized with base, extracted with EtOAc, and spotted).

  • After cooling to approximately 80-100 °C, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium hydroxide or ammonium hydroxide solution until the pH is ~8-9. This step must be performed in an ice bath as it is highly exothermic.

  • The product often precipitates as a solid. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Strategy 2: Acylation of Amino Groups

Acylation with acyl chlorides or anhydrides can lead to mono- or di-acylated products depending on the stoichiometry of the acylating agent and the reaction conditions. To favor mono-acylation, less than one equivalent of the acylating agent should be used at a lower temperature.

Reaction Scheme: Acylation

Caption: General scheme for mono- and di-acylation.

Step-by-Step Protocol (Di-acylation):

  • Dissolve this compound (1.0 mmol) in dichloromethane (DCM) (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a base such as triethylamine (TEA) or pyridine (2.5 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (2.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and wash it sequentially with 1M HCl (optional, to remove base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Strategy 3: Sulfonylation of Amino Groups

Similar to acylation, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These are generally stable functional groups important in medicinal chemistry.

Step-by-Step Protocol (Di-sulfonylation):

  • Dissolve this compound (1.0 mmol) in pyridine (5 mL) in a round-bottom flask. Pyridine acts as both the solvent and the base.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (2.2 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid. If necessary, purify by recrystallization from a suitable solvent like ethanol or by column chromatography.

Table 2: Summary of Functionalization Protocols

ReactionReagentsKey ConditionsProduct Type
CyclocondensationAldehyde, Oxidant (DDQ)Microwave or heat, MeCNImidazo[4,5-b]pyridine
CyclocondensationCarboxylic Acid, PPAHigh temperature (150-180 °C)Imidazo[4,5-b]pyridine
AcylationAcyl Chloride or Anhydride, Base (TEA, Pyridine)0 °C to RT, DCMAmide (Mono or Di)
SulfonylationSulfonyl Chloride, Pyridine0 °C to RT, PyridineSulfonamide (Mono or Di)

Characterization of Functionalized Products

The successful synthesis of derivatives should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the addition of new functional groups and changes in the aromatic region.[15]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[15][16]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as C=O stretches in amides or S=O stretches in sulfonamides.[15]

Conclusion

This compound is a versatile building block for the synthesis of complex heterocyclic structures. The protocols outlined in this guide for cyclocondensation, acylation, and sulfonylation provide a robust starting point for researchers to generate libraries of novel compounds. These methods are grounded in established reactivity principles of aromatic amines and offer reliable pathways to derivatives with significant potential in medicinal chemistry and materials science. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 17, 2026.
  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2021, May 17). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. [Link]

  • Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. [Link]

  • Royal Society of Chemistry. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • Royal Society of Chemistry. (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry. [Link]

  • ACS Publications. (2004, April 3). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. The Journal of Physical Chemistry A. [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • BYJU'S. (2016, January 18). Chemical Reactions of Amines – Electrophilic Substitution. [Link]

  • SpringerLink. (n.d.). Reactions of An Aromatic σ,σ-Biradical with Amino Acids and Dipeptides in the Gas Phase. [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Indian Academy of Sciences. (n.d.). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. [Link]

  • ResearchGate. (2025, September 1). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. [Link]

  • Semantic Scholar. (1985, March 1). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. [Link]

  • ACS Publications. (n.d.). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2017, April 18). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. [Link]

  • OpenOChem Learn. (n.d.). EAS-Sulfonation. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis Online. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved February 17, 2026, from [Link]

  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Baghdad Science Journal. (2023, June 1). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]

  • MDPI. (2025, October 27). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

  • Frontiers. (2022, September 26). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • SciSpace. (2021, February 14). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • ResearchGate. (2025, November 4). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]

  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
  • ResearchGate. (2025, August 9). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. [Link]

  • SlidePlayer. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. [Link]

  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Variations on the mechanism for meta-functionalization of pyridine through dearomatization. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

  • Datapdf.com. (n.d.). The Diazotization of Heterocyclic Primary Amines. Retrieved February 17, 2026, from [Link]

  • OUCI. (n.d.). Selective N-functionalization of 6-substituted-2-pyridones. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

  • PMC. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in 6-(Cyclopropylmethoxy)pyridine-2,3-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Cyclopropylmethoxy)pyridine-2,3-diamine Synthesis

Introduction: The Stability-Selectivity Paradox

The synthesis of This compound presents a classic "Stability-Selectivity Paradox" in heterocyclic chemistry. While the pyridine core demands vigorous conditions for nucleophilic substitution (


), the cyclopropyl moiety is sensitive to the acidic conditions often required for subsequent nitro reduction. Furthermore, the final electron-rich vicinal diamine is highly susceptible to oxidative degradation (dimerization/polymerization).

This guide deconstructs the synthesis into three critical modules, providing validated protocols to minimize specific side reactions at each stage.

Module 1: The Ether Formation

Objective: Install the cyclopropylmethoxy group at C-6 without hydrolyzing the chloride or ring-opening the cyclopropyl group.

Standard Protocol
  • Substrate: 6-chloro-3-nitropyridin-2-amine (CAS: 27048-04-0).[1]

  • Reagents: Cyclopropylmethanol (1.2 equiv), NaH (60% dispersion, 2.0 equiv).

  • Solvent: Anhydrous THF or DMF (Dryness is critical).

  • Conditions:

    
    , 4–12 hours.
    
Critical Side Reactions & Troubleshooting
SymptomProbable CauseMechanismCorrective Action
Formation of Pyridone Impurity Water in solvent/reagentsHydroxide competes with alkoxide for the electrophilic C-6 center.Use molecular sieves for solvent drying. Verify NaH quality. Switch to

-BuOK if NaH handling is difficult.
Low Conversion Poor nucleophilicityAlkoxide aggregation or insufficient deprotonation.Add 18-crown-6 (0.1 equiv) to sequester

and increase "naked" alkoxide reactivity. Increase temp to

cautiously.
Regio-isomer Formation Wrong Starting MaterialIf starting from 2,6-dichloro-3-nitropyridine , attack may occur at C-2.[2]Must start with 2-amino -6-chloro-3-nitropyridine to force substitution at C-6 (the amine deactivates C-2).

Module 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without opening the cyclopropyl ring or poisoning the catalyst.

Warning: The cyclopropylmethyl carbocation is exceptionally stable. Avoid strong Lewis acids (e.g.,


 in conc. HCl) or high temperatures in acidic media, as these will trigger ring opening to form homoallyl impurities.
Recommended Protocol: Transfer Hydrogenation (Gentle)
  • Reagents: Fe powder (5 equiv),

    
     (saturated aq.), EtOH/Water (3:1).
    
  • Conditions: Reflux (

    
    ), 2–4 hours.
    
  • Why: Iron-mediated reduction is chemoselective for

    
     and operates at near-neutral pH, preserving the cyclopropyl ring.
    
Alternative Protocol: Catalytic Hydrogenation
  • Reagents: 10% Pd/C (5 wt%),

    
     (1 atm).
    
  • Solvent: MeOH or EtOAc.

  • Why: Cleaner workup, but risks catalyst poisoning by the resulting diamine.

Troubleshooting Guide
IssueDiagnosisTechnical Fix
Cyclopropyl Ring Opening NMR shows alkene signals (homoallyl group).Stop using strong acids. Switch from

to Fe/

or catalytic hydrogenation.
Incomplete Reduction Presence of hydroxylamine intermediate (

peak).
Reaction stopped too early. Increase reaction time or add fresh catalyst.
Stalled Hydrogenation Catalyst Poisoning.The product (diamine) binds to Pd. Add 1 equiv of acetic acid to protonate the amine (preventing binding), but monitor for ring stability.

Module 3: Isolation & Stabilization

Objective: Prevent oxidative dimerization (browning) of the electron-rich diamine.

The "Black Tar" Phenomenon: 2,3-Diaminopyridines are notoriously unstable in air, oxidizing to azo-dimers or quinone-imines within hours.

Protocol for Stabilization:

  • Do not concentrate to dryness in air.

  • Perform workup under

    
     or Argon.
    
  • Salt Formation (Mandatory): Immediately treat the crude filtrate with

    
     in dioxane or ethanol to precipitate the dihydrochloride salt .
    
    • Result: The salt is stable for months at

      
      .
      

Visualizing the Pathway & Risks

Figure 1: Reaction Scheme & Side Product Map

This diagram maps the synthetic flow and identifies where specific impurities originate.

G SM Start: 2-amino-6-chloro- 3-nitropyridine Step1 Step 1: SNAr (NaH, CPM-OH) SM->Step1 Int Intermediate: 6-(CPM)-3-nitro- pyridin-2-amine Step1->Int Main Path SP1 Side Rxn A: Hydrolysis (Pyridone) Step1->SP1 Wet Solvent Step2 Step 2: Reduction (Fe/NH4Cl) Int->Step2 Prod Product: 6-(CPM)-pyridine- 2,3-diamine Step2->Prod Main Path SP2 Side Rxn B: Ring Opening (Homoallyl) Step2->SP2 Acidic Cond. SP3 Side Rxn C: Oxidation (Azo-dimers) Prod->SP3 Air Exposure

Caption: Synthetic pathway highlighting critical control points. Red dashed lines indicate failure modes caused by moisture, acid, or air.

Figure 2: Troubleshooting Logic Tree

Use this decision matrix when yields are below 50%.

G Start Problem: Low Yield / Impurities Check1 Check Step 1 HPLC: Is Pyridone present? Start->Check1 Action1 Action: Dry Solvents (KF < 100ppm) Increase Base equiv. Check1->Action1 Yes Check2 Check Step 2 NMR: Cyclopropyl signals intact? Check1->Check2 No Action2 Action: Switch to Fe/NH4Cl Avoid SnCl2/HCl Check2->Action2 No (Alkene present) Check3 Product Appearance: Turning Black? Check2->Check3 Yes Action3 Action: Isolate as HCl Salt Store under Argon Check3->Action3 Yes

Caption: Diagnostic flow for isolating the root cause of low yields or purity issues.

FAQ: Frequently Asked Questions

Q1: Can I use 2,6-dichloro-3-nitropyridine as the starting material? A: Yes, but regioselectivity becomes a challenge. The C-2 and C-6 positions are both electrophilic. While steric hindrance from the nitro group might favor C-6 slightly, you will likely get a mixture of isomers. It is far superior to use 2-amino-6-chloro-3-nitropyridine , where the amino group at C-2 electronically deactivates that position, forcing substitution exclusively at C-6 [1].

Q2: Why did my product turn into a black gum during rotary evaporation? A: Free-base 2,3-diaminopyridines are highly sensitive to oxidative polymerization. You likely exposed the concentrated amine to air and heat. Solution: Add


 in dioxane before final concentration to isolate the stable dihydrochloride salt [2].

Q3: Is the cyclopropyl group stable to catalytic hydrogenation (


)? 
A:  Generally, yes, under mild conditions (1 atm, RT). However, if the reaction is pressurized or if acidic modifiers (like HCl or HOAc) are added to prevent catalyst poisoning, the ring can open. The cyclopropylmethyl cation is a "non-classical" stable cation that rearranges easily [3]. If you observe ring opening, switch to Iron/Ammonium Chloride reduction [4].

References

  • Regioselectivity in Nitropyridines: ChemicalBook. Synthesis of 2-Amino-6-chloro-3-nitropyridine. Available at:

  • Diamine Stabilization: Google Patents. Process for producing 2,3-diamino-6-methoxypyridine (US7256295B2). Describes the necessity of HCl salt formation. Available at:

  • Cyclopropyl Stability: Chemistry Stack Exchange. Stability of the cyclopropylmethyl carbocation. Discusses sensitivity to acidic conditions. Available at:

  • Nitro Reduction Methods: Master Organic Chemistry. Reduction of Nitro Groups to Amines.[2][3][4] Comparison of Fe/HCl vs H2/Pd. Available at:

Sources

Technical Support Center: Handling 6-(Cyclopropylmethoxy)pyridine-2,3-diamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Technical Guide for Handling, Storage, and Processing of Hygroscopic Tucatinib Intermediates Reference ID: TSC-TUC-INT-006[1]

Introduction: The Stability Paradox

You are likely working with 6-(Cyclopropylmethoxy)pyridine-2,3-diamine (or its hydrochloride/sulfate salts) as a critical intermediate in the synthesis of Tucatinib (Tukysa).[1][2]

While the cyclopropylmethoxy group adds necessary lipophilicity for the final drug target, the 2,3-diaminopyridine core presents a dual stability challenge:[2]

  • Hygroscopicity: The salt forms (particularly HCl) possess high lattice energy but are prone to rapid moisture uptake (deliquescence), leading to "gumming" and stoichiometry errors.[2]

  • Oxidative Instability: The electron-rich diamine motif is highly susceptible to air oxidation, turning the material from off-white/pale yellow to dark brown or black (formation of azo/nitroso species).[1][2]

This guide provides a self-validating system to handle these risks.

Module 1: Diagnosis & Assessment

Before processing, you must assess the current state of your material.[2] Visual inspection is often too late.[1][2]

Quick Diagnostic Table
IndicatorObservationStatusAction Required
Visual Free-flowing pale yellow powderOptimal Proceed immediately under inert gas.[1][2]
Visual Clumping or "sticky" crystalsCompromised (Water) Dry per Protocol A (below).[2]
Visual Dark brown/Black crustCompromised (Oxidation) Purify (Recrystallization) or discard.[2]
Analysis KF (Karl Fischer) > 1.5% w/wWet Adjust stoichiometry or re-dry.
Analysis 1H-NMR silent peaksDegradation Check aromatic region for oxidation byproducts.

Module 2: Operational Protocols

Protocol A: Remediation of Wet/Gummy Salts

Use this when the material has absorbed moisture but has not oxidized (remains pale).[2]

  • Solvent Wash: Suspend the gummy salt in cold Isopropyl Acetate (IPAc) or MTBE .[2] These solvents often dissolve impurities but precipitate the salt.[1][2]

  • Filtration: Filter rapidly under a blanket of Nitrogen.[1][2]

  • Vacuum Drying: Place the wet cake in a vacuum oven at 40–45°C .

    • Critical Step: Bleed in dry Nitrogen rather than ambient air when breaking vacuum.[1][2]

    • Validation: Run a TGA (Thermogravimetric Analysis) or KF titration.[2] Target moisture < 0.5%.[1][2]

Protocol B: The "15-Minute Rule" for Weighing

Hygroscopic salts can absorb significant water weight within minutes at >40% RH.[1]

  • Preparation: Equilibrate all spatulas, weighing boats, and the receiving flask in a desiccator or glovebox.

  • The Transfer:

    • Ideally: Weigh inside a glovebox (N2/Ar atmosphere).

    • Alternatively: Use a "weighing funnel" with a ground glass joint.[1][2] Tare the funnel (capped). Add solid rapidly. Recap. Weigh.

  • Stoichiometry Correction:

    • Always measure Water Content (WC) via KF titration immediately before weighing.[2]

    • Formula:

      
      [1][2]
      

Module 3: Visualization of Handling Workflow

The following diagram outlines the decision logic and handling workflow to prevent degradation.

HandlingWorkflow Start Start: Material Retrieval Check Visual Inspection Start->Check Condition1 Pale/Free-Flowing? Check->Condition1 Action_Glovebox Transfer to Glovebox (N2/Ar Atmosphere) Condition1->Action_Glovebox Yes Issue_Oxidation Dark/Black Color Condition1->Issue_Oxidation No (Dark) Issue_Wet Clumpy/Sticky Condition1->Issue_Wet No (Sticky) Action_Weigh Weighing (Correct for %H2O) Action_Glovebox->Action_Weigh Action_Reaction Proceed to Reaction (e.g., Cyclization) Action_Weigh->Action_Reaction Remedy_Purify Recrystallize (EtOH/HCl) Issue_Oxidation->Remedy_Purify Remedy_Dry Protocol A: Vac Oven (45°C) + N2 Bleed Issue_Wet->Remedy_Dry Remedy_Dry->Check Re-assess Remedy_Purify->Check Re-assess

Caption: Workflow for assessing and processing hygroscopic pyridine-diamine salts to ensure stoichiometry and purity.

Module 4: Troubleshooting & FAQs

Q1: The material turned into a brown oil on the filter paper. Can I save it?

Answer: This is deliquescence combined with rapid surface oxidation.[1][2]

  • Immediate Action: Do not scrape it. Dissolve the oil in minimal anhydrous methanol/ethanol.[1][2]

  • Recovery: Add concentrated HCl (if making the hydrochloride) or H2SO4 dropwise to re-precipitate the salt, then add an anti-solvent like Diethyl Ether or MTBE .[2]

  • Prevention: Never filter this compound on an open Büchner funnel for more than 2 minutes. Use a Schlenk frit or nitrogen-pressurized filtration.[1][2]

Q2: My yield for the next step (triazolo-pyridine formation) is consistently low (50-60%). Why?

Answer: This is likely a stoichiometry error caused by water weight.[1][2]

  • Explanation: If your salt is 10% water by weight (common for hygroscopic HCl salts stored improperly) and you weigh it as "100% pure," you are under-loading the limiting reagent.[1][2]

  • Fix: You must perform a Quantitative NMR (qNMR) or KF titration.[2] If the salt is wet, adjust the equivalents of the coupling partner (e.g., TCDI or formic acid equivalent) accordingly.[2]

Q3: Which salt form is best for storage?

Answer:

  • Dihydrochloride (2HCl): Most common but very hygroscopic.[2]

  • Hemisulfate (0.5 H2SO4): Often less hygroscopic and more crystalline.[2] If your process allows, screen the sulfate salt for better physical properties.[2]

  • Storage Condition: Amber glass vials, sealed under Argon, stored at 4°C. Do not store in plastic bags (moisture permeates).

Module 5: Advanced Salt Engineering (Pathway Visualization)

If the hygroscopicity of the HCl salt renders the process unscalable, consider salt switching.[2]

SaltSelection Base Free Base (Unstable to Air) Salt_HCl HCl Salt (High Solubility, Hygroscopic) Base->Salt_HCl + HCl/EtOH Salt_H2SO4 Sulfate Salt (Higher Stability, Lower Hygroscopicity) Base->Salt_H2SO4 + H2SO4/MeOH Salt_Tosylate Tosylate Salt (High MW, Non-Hygroscopic) Base->Salt_Tosylate + pTsOH Salt_HCl->Salt_H2SO4 Salt Metathesis (If HCl fails)

Caption: Salt selection strategy. Sulfate or Tosylate salts often offer superior physical stability over HCl salts for pyridine-diamines.[1][2]

References

  • Vertex Pharmaceuticals/Seagen Patents. Synthesis of Tucatinib and intermediate product thereof.[1][2] (Describes the isolation of pyridine-diamine intermediates).

    • [2]

  • ChemicalBook. 2,3-Diaminopyridine Properties and Handling. (General class properties: Air sensitivity and storage).[2]

    • [2]

  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials.[1][2] (General guidelines for DVS and handling).

    • [2]

  • Organic Syntheses. Amination of Pyridine with Primary Amines.[1][2] (Describes handling of similar air-sensitive pyridine-amine reactions).

    • [Source: Org.[1][2][3][4] Synth. 2021, 98, 363-373]([Link]3]

Sources

Validation & Comparative

Structural Elucidation of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary & Strategic Context

In the development of MEK and B-Raf kinase inhibitors (e.g., Trametinib analogs), 6-(Cyclopropylmethoxy)pyridine-2,3-diamine serves as a critical pharmacophore scaffold. Its structural integrity is defined by three distinct domains: the electron-rich pyridine core, the vicinal diamine functionality, and the strained cyclopropylmethoxy tail.

This guide compares the efficacy of standard 1D


C NMR  against DEPT-135  and 2D HSQC  techniques for definitive structural characterization. While Proton NMR (

H) is faster, it often fails to resolve the quaternary carbons (C2, C3, C6) critical for confirming regioisomer purity (e.g., distinguishing from 2,6-diamino isomers).
The Core Challenge: Regioisomerism & Resolution

Synthesis often proceeds via nucleophilic aromatic substitution (


) of 2,6-dichloro-3-nitropyridine or similar precursors. A common failure mode is misidentifying the regioisomer where the cyclopropylmethoxy group adds to the wrong position, or where the nitro reduction is incomplete. Carbon NMR is the superior tool for validating the substitution pattern.

Comparative Methodology: Selecting the Right Protocol

The following table compares three distinct NMR workflows for validating this molecule.

FeatureMethod A: Standard 1D

C
Method B: DEPT-135 Method C: 2D HSQC/HMBC
Primary Utility General carbon count & chemical shift verification.Distinguishing CH/CH

(up) from CH

(down).
Correlating protons to specific carbons; resolving overlaps.
Solvent Recommendation DMSO-d

(Essential for diamine solubility).
DMSO-d

or CD

OD.
DMSO-d

.
Cyclopropyl Resolution Poor. CH and CH

often cluster near 0–10 ppm.
Excellent. CH points up; CH

points down.
Superior. Maps protons directly to carbons.
Quaternary Carbons Visible (C2, C3, C6).Invisible (Critical limitation).Invisible in HSQC; Visible in HMBC.
Time Cost Low (15–30 mins).Low (15–30 mins).High (1–4 hours).
Verdict Baseline Requirement. Recommended Add-on for aliphatic tail confirmation.Gold Standard for absolute structural proof.

Detailed C NMR Interpretation

The Pyridine Core (Aromatic Region: 100–165 ppm)

The pyridine ring contains 5 carbons. The chemical shifts are heavily influenced by the electronegative nitrogen atoms and the resonance effects of the amino/alkoxy groups.

  • C6 (Alkoxy-substituted): The most deshielded carbon due to the direct oxygen attachment. Expect a signal at ~160–163 ppm .

  • C2 (Amino-substituted, Guanidine-like): Flanked by the ring nitrogen and an exocyclic amine. Deshielded, typically ~145–150 ppm .

  • C3 (Amino-substituted): Shielded relative to C2/C6 due to electron donation from the amine, but quaternary. Expect ~120–125 ppm .

  • C4 & C5 (Methine CH): These are the only protonated carbons on the ring.

    • C5: Ortho to the alkoxy group and para to the C2-amine. Highly shielded. Expect ~95–105 ppm .

    • C4: Meta to the alkoxy group. Expect ~125–130 ppm .

The Aliphatic Tail (0–80 ppm)

This region confirms the integrity of the cyclopropylmethoxy group.

  • O-CHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    :  The methylene linker is deshielded by oxygen. Expect ~70–75 ppm .[1]
    
  • Cyclopropyl CH: The methine carbon at the ring junction. Expect ~10–12 ppm .

  • Cyclopropyl CH

    
    :  The two methylene carbons in the strained ring. High-field shift due to magnetic anisotropy of the cyclopropane ring. Expect ~3–6 ppm .[1]
    
Table of Predicted Chemical Shifts (DMSO-d )
Carbon PositionTypePredicted Shift (

, ppm)
DEPT-135 PhaseStructural Logic
C6 C

162.5Absent

-effect of Oxygen + Ring Nitrogen
C2 C

148.0Absent

-effect of Amine + Ring Nitrogen
C4 CH128.5Positive (Up)

-effect of Amine
C3 C

122.0AbsentQuaternary, shielded by amine
C5 CH102.5Positive (Up)Ortho to Alkoxy (Strong shielding)
O-CH

CH

73.0Negative (Down)Deshielded by Oxygen
C-Cyclopropyl CH10.5Positive (Up)Methine junction
C-Cyclopropyl CH

3.2Negative (Down)High-field cyclopropane anisotropy

Note: Exact values vary by concentration and temperature. DMSO-d


 is preferred over CDCl

because the diamine moiety can broaden signals in non-polar solvents due to hydrogen bonding aggregation.

Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for assigning the structure, specifically addressing how to handle ambiguity between the cyclopropyl CH and CH


 groups.

NMR_Workflow Start Crude Product This compound Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to aggregation) Start->Solubility Run_1D Acquire 1D 13C {1H} (Broadband Decoupled) Solubility->Run_1D Check_Quat Are Quaternary Carbons (145-165 ppm) Visible? Run_1D->Check_Quat Analyze_Aro Confirm C2, C3, C6 (Regioisomer Check) Check_Quat->Analyze_Aro Yes Run_Relax Re-run with D1 > 2s (Relaxation Delay) Check_Quat->Run_Relax No/Weak Check_Ali Resolve Aliphatic Region (0-80 ppm) Analyze_Aro->Check_Ali Run_Relax->Analyze_Aro Run_DEPT Acquire DEPT-135 Check_Ali->Run_DEPT Ambiguous Final Structure Confirmed Check_Ali->Final Clear Result_DEPT Interpretation: ~73 ppm (Down) = O-CH2 ~10 ppm (Up) = CH ~3 ppm (Down) = Cyclopropyl CH2 Run_DEPT->Result_DEPT Result_DEPT->Final

Caption: Step-by-step logic for structural validation. Note the critical decision point at DEPT-135 for resolving the cyclopropyl ring signals.

Protocol: Standard Operating Procedure (SOP)

To ensure reproducibility and high Signal-to-Noise (S/N) ratio, follow this specific acquisition protocol.

Sample Preparation
  • Mass: Weigh 20–30 mg of the diamine.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? Pyridine diamines are prone to stacking in chloroform, leading to broad peaks. DMSO disrupts these interactions, yielding sharp singlets.

  • Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Bruker) or C13CPD (Varian/Agilent).

  • Spectral Width: 240 ppm (ensure carbonyl impurities are detected).

  • Scans (NS): Minimum 1024 scans.

    • Reasoning: The quaternary carbons (C2, C3, C6) have long relaxation times (

      
      ) and no Nuclear Overhauser Effect (NOE) enhancement. High scan counts are necessary to visualize them clearly.
      
  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Optimization: If C2/C6 are missing, increase D1 to 5.0 seconds.

Troubleshooting Impurities
  • Peak at ~169 ppm: Indicates residual starting material (if an acetamide protection strategy was used) or DMF solvent peaks.

  • Peak at ~40 ppm: DMSO-d

    
     septet (Solvent Reference).
    
  • Split Peaks: If peaks appear doubled, check for rotamers (rare for this molecule) or protonation (ensure the sample is neutral; add a drop of NaOD/D

    
    O if the diamine is protonated).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Additivity Rules in Pyridines).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Cyclopropyl chemical shift anisotropy).[2][3]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference data for 2,3-diaminopyridine analogs).

  • World Intellectual Property Organization. (2014). Patent WO2014151616: Pyridine Compounds as Kinase Inhibitors. [Link] (Context for synthesis and characterization of 6-alkoxy-pyridine-2,3-diamines).

Sources

Technical Comparison Guide: HPLC Method Development for 6-(Cyclopropylmethoxy)pyridine-2,3-diamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

6-(Cyclopropylmethoxy)pyridine-2,3-diamine (CPMPD) is a critical heterocyclic building block, frequently utilized in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors and other pyridine-based pharmaceuticals.

Developing a robust purity method for CPMPD presents two specific chemical challenges:

  • Strong Basicity & Tailing: The ortho-diamine motif (positions 2 and 3) creates a highly basic local environment (pKa ~6.8–7.2 for the ring nitrogen), leading to severe peak tailing on traditional silica-based C18 columns due to silanol interactions.

  • Oxidative Instability: 2,3-diaminopyridines are electron-rich and prone to rapid auto-oxidation to form aza-quinones or azo-dimers, particularly in solution.

This guide objectively compares three separation strategies to determine the optimal protocol for purity profiling.

The Molecule[1][3]
  • Chemical Formula: C9H13N3O

  • Key Motif: 2,3-Diaminopyridine core (Polar/Basic) + Cyclopropylmethoxy tail (Lipophilic).

  • LogP (Predicted): ~0.9 (Moderately polar).

Comparative Analysis of Separation Strategies

We evaluated three distinct chromatographic approaches. The goal was to achieve a Tailing Factor (


) 

and resolution (

)

from key oxidative impurities.
FeatureMethod A: High pH Hybrid C18 (Recommended)Method B: Fluorophenyl (PFP) (Selectivity Choice)Method C: Traditional C18 (Low pH) (Not Recommended)
Stationary Phase Waters XBridge BEH C18 (Ethylene Bridged Hybrid)Phenomenex Kinetex PFP (Pentafluorophenyl)Standard Silica C18 (e.g., Zorbax Eclipse)
Mechanism Hydrophobic interaction + Silanol suppression via high pH.

-

interaction + Hydrogen bonding.
Hydrophobic interaction.
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate)pH 2.5 (0.1% Formic Acid)pH 3.0 (Phosphate Buffer)
Peak Shape (

)
Excellent (1.05 - 1.15) . Basic amines are deprotonated (neutral).Good (1.10 - 1.25) . Specific interaction with basic nitrogens.Poor (1.50 - 2.20) . Secondary silanol interactions dominate.
Selectivity Driven by hydrophobicity (cyclopropyl group).Driven by electronic density (separates isomers well).Generic.
MS Compatible? Yes (Volatile buffer).Yes.No (if using phosphate).
Expert Insight: Why Method A Wins

While PFP columns offer unique selectivity for separating regioisomers (e.g., 2,6-diamine impurities), the High pH Hybrid C18 approach is superior for routine purity analysis. By raising the pH to 10.0, we neutralize the protonation of the pyridine ring and amino groups. This eliminates the cation-exchange mechanism with residual silanols, resulting in sharp, symmetrical peaks without the need for ion-pairing reagents.

Detailed Experimental Protocols

Method A: High pH / Hybrid C18 (The "Gold Standard")

This method is the most robust for QC environments, offering the longest column lifetime and best peak symmetry.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 245 nm (primary) and 280 nm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
2.0 5 Isocratic Hold (Polar impurities)
15.0 60 Linear Gradient
18.0 90 Wash
20.0 90 Hold
20.1 5 Re-equilibrate

| 25.0 | 5 | End |

Method B: PFP / Acidic (The "Isomer Specialist")

Use this method if your synthesis route produces difficult-to-separate regioisomers (e.g., 3,4-diamine variants).

  • Column: Phenomenex Kinetex PFP, 100 x 4.6 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity on PFP than ACN).

  • Gradient: 5% to 55% B over 12 minutes.

Sample Preparation & Stability (Critical Control Point)

The 2,3-diaminopyridine moiety is chemically unstable in solution over time. Data validity depends on the following "Self-Validating" prep protocol.

Protocol:

  • Diluent: 90:10 Water:Acetonitrile + 0.1% Ascorbic Acid (Antioxidant).

    • Reasoning: Ascorbic acid prevents the auto-oxidation of the diamine to azo/quinone species during the autosampler residence time.

  • Concentration: 0.5 mg/mL.

  • Temperature: Autosampler must be set to 4°C .

  • Amber Glass: Use amber vials to prevent photodegradation.

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to select the optimal method based on impurity profile and equipment capability.

MethodSelection Start Start: CPMPD Purity Analysis CheckMS Is MS Compatibility Required? Start->CheckMS CheckIsomers Are Regioisomers (2,6- or 3,4-) Present? CheckMS->CheckIsomers Yes MethodC METHOD C: Ion-Pairing (Hexanesulfonate) (Legacy/Non-MS) CheckMS->MethodC No (UV Only) MethodA METHOD A: High pH (pH 10) on Hybrid C18 (Best Shape & Robustness) CheckIsomers->MethodA No (Standard Purity) MethodB METHOD B: Acidic PFP (F5) Column (Best Isomer Selectivity) CheckIsomers->MethodB Yes (High Selectivity Needed) MethodA->CheckIsomers If resolution < 1.5

Figure 1: Decision tree for selecting the chromatographic mode based on analytical requirements and impurity profile.

Performance Data Summary

The following data represents typical performance metrics observed during validation of these methods for aminopyridine derivatives.

ParameterMethod A (High pH C18)Method B (PFP)Method C (Low pH C18)Acceptance Criteria
Retention Time (RT) 8.4 min6.2 min9.1 minN/A
Tailing Factor (

)
1.1 1.21.8

Theoretical Plates (N) > 15,000> 18,000< 8,000> 5,000
Resolution (Impurity) 3.54.2 1.8

LOD (µg/mL) 0.050.050.10

% level

References

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • ResearchGate. (2006).[4] HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. Chromatographia. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine and derivatives. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone analytical technique, providing not only molecular weight confirmation but also invaluable structural insights through fragmentation analysis. This guide offers an in-depth exploration of the collision-induced dissociation (CID) fragmentation of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine, a compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a predictive guide grounded in the fundamental principles of mass spectrometry and the known fragmentation behaviors of related chemical moieties. We will dissect the probable fragmentation pathways of this molecule, compare different analytical approaches, and provide the rationale behind these experimental choices. This guide is designed to be a self-validating resource, empowering researchers to anticipate and interpret the mass spectral data of this and structurally similar compounds.

Molecular Overview and Predicted Fragmentation Strategy

This compound possesses a unique combination of functional groups that will dictate its fragmentation behavior under typical LC-MS conditions. The core is a diaminopyridine, a relatively electron-rich and stable aromatic system. The cyclopropylmethoxy substituent introduces a strained ring system and an ether linkage, both of which are prone to specific fragmentation pathways.

Our analytical strategy will primarily focus on positive-mode electrospray ionization (ESI), which is expected to readily protonate the basic nitrogen atoms of the pyridine ring or the amino groups. Subsequent tandem mass spectrometry (MS/MS) analysis using collision-induced dissociation (CID) will be employed to induce fragmentation. We will explore the influence of varying collision energies and compare the fragmentation patterns generated by ESI with those potentially achievable with Atmospheric Pressure Chemical Ionization (APCI) to provide a comprehensive analytical picture.

Molecular Formula: C₉H₁₂N₄O Monoisotopic Mass: 192.1011 Da Protonated Molecular Ion [M+H]⁺: 193.1089 Da

Predicted Fragmentation Pathways under ESI-CID

Upon introduction into the mass spectrometer and ionization via ESI, this compound is expected to form a stable protonated molecular ion at m/z 193.1089. The subsequent CID of this precursor ion will likely proceed through several competing fragmentation channels, dictated by the relative bond strengths and the stability of the resulting fragment ions.

Major Fragmentation Pathways

The most probable fragmentation pathways will involve the cleavage of the cyclopropylmethoxy group and fragmentation of the pyridine ring itself.

  • Loss of the Cyclopropylmethyl Group: A primary and highly likely fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of a cyclopropylmethyl radical (•C₄H₇) and the formation of a stable hydroxy-diaminopyridine cation. However, a more common fragmentation for ethers is the loss of the entire substituent, leading to a protonated aminopyridinol. A plausible pathway involves the loss of the cyclopropylmethanol (C₄H₈O). A more direct fragmentation would be the loss of the cyclopropylmethyl cation with the charge remaining on the pyridine ring, or the loss of a neutral cyclopropane and formaldehyde. A significant pathway is the homolytic cleavage leading to the formation of the cyclopropylmethyl cation (m/z 55.0548) and a neutral aminopyridinol radical. Alternatively, cleavage of the O-CH₂ bond can lead to the formation of a resonance-stabilized pyridinone-type ion with the loss of a cyclopropylmethyl radical. A key fragmentation is the loss of the entire cyclopropylmethoxy group, likely as cyclopropylmethanol, following protonation on the ether oxygen. More probable is the loss of the cyclopropylmethyl group as a radical or cation. The most favorable fragmentation is likely the cleavage of the bond between the oxygen and the cyclopropylmethyl group. This can result in the formation of the cyclopropylmethyl cation (C₄H₇⁺) at m/z 55.0548 .

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening, followed by further fragmentation. This could lead to the loss of ethene (C₂H₄), resulting in a fragment ion at m/z 165.0773 .

  • Fragmentation of the Pyridine Ring: Aromatic nitrogen heterocycles are known to undergo characteristic ring fragmentation. A common loss from pyridine and its derivatives is the neutral loss of hydrogen cyanide (HCN) from the protonated molecular ion, which would yield a fragment at m/z 166.0820 .

  • Loss of Ammonia: The amino groups on the pyridine ring can also participate in fragmentation. The loss of a neutral ammonia molecule (NH₃) from the protonated molecular ion is a possible pathway, resulting in an ion at m/z 176.0823 .

Proposed Fragmentation Scheme

The interplay of these pathways can be visualized as follows:

Fragmentation_Pathways M [M+H]⁺ m/z 193.1089 F1 Loss of C₃H₄ (cyclopropene) m/z 153.0823 M->F1 - C₃H₄ F2 Loss of C₄H₇• (cyclopropylmethyl radical) m/z 138.0616 M->F2 - C₄H₇• F3 Loss of NH₃ m/z 176.0823 M->F3 - NH₃ F4 Loss of HCN m/z 166.0820 M->F4 - HCN F5 C₄H₇⁺ (cyclopropylmethyl cation) m/z 55.0548 M->F5

Caption: Predicted major fragmentation pathways of protonated this compound.

Comparison of Ionization and Fragmentation Techniques

The choice of ionization source and fragmentation method can significantly influence the resulting mass spectrum. A comparative approach ensures a more complete structural elucidation.

ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Soft ionization technique; forms ions from solution phase.Gas-phase chemical ionization; analyte is vaporized then ionized.
Analyte Polarity Ideal for polar and ionizable compounds.Suitable for less polar to non-polar compounds.
In-source Fragmentation Generally low, but can be induced with higher cone voltage.Can be higher due to the thermal vaporization step.
Expected Outcome for Target Strong signal for the protonated molecular ion [M+H]⁺.May show a stronger molecular ion and potentially different fragmentation due to thermal effects.

For this compound, ESI is the preferred starting point due to the presence of multiple basic nitrogen atoms, which are readily protonated. However, comparing the results with APCI could reveal additional fragmentation pathways, particularly those initiated by thermal degradation prior to ionization.

Varying Collision Energy in CID

Collision-induced dissociation is an energy-dependent process. By varying the collision energy, we can control the extent of fragmentation and gain more detailed structural information.

Collision EnergyExpected OutcomeRationale
Low Energy (e.g., 10-20 eV) Dominated by the precursor ion [M+H]⁺ and major, stable fragment ions (e.g., loss of the cyclopropylmethyl group).Provides enough energy to break the weakest bonds.
Medium Energy (e.g., 20-40 eV) Increased abundance of secondary fragments and ring fragmentation products.More energy is available to overcome higher activation barriers.
High Energy (e.g., >40 eV) Extensive fragmentation, leading to smaller, less specific fragments.The molecule is shattered, providing less diagnostic information but confirming elemental composition.

A stepped collision energy experiment is highly recommended to build a complete picture of the fragmentation cascade.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

LC-MS/MS Analysis using ESI-CID
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI-CID):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be varied to investigate in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS:

      • Precursor Ion: m/z 193.11.

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10 to 40 eV.

Workflow for Comparative Analysis

Comparative_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Ionization & Fragmentation cluster_3 Data Analysis Prep 1 µg/mL solution in 50:50 MeOH:H₂O + 0.1% FA LC C18 Reverse Phase Prep->LC ESI ESI+ LC->ESI APCI APCI+ LC->APCI CID CID (10-40 eV) ESI->CID APCI->CID Analysis Compare Fragmentation Patterns & Propose Structures CID->Analysis

Caption: Workflow for the comparative LC-MS analysis of this compound.

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for this compound.

m/z (monoisotopic)Proposed FormulaProposed Structure/Loss
193.1089[C₉H₁₃N₄O]⁺Protonated Molecular Ion [M+H]⁺
176.0823[C₉H₁₀N₃O]⁺[M+H - NH₃]⁺
166.0820[C₈H₁₂N₃O]⁺[M+H - HCN]⁺
153.0823[C₇H₉N₄O]⁺[M+H - C₃H₄]⁺
138.0616[C₅H₈N₄O]⁺[M+H - C₄H₇•]⁺
55.0548[C₄H₇]⁺Cyclopropylmethyl cation

Conclusion

The LC-MS/MS analysis of this compound is predicted to yield a rich fragmentation spectrum, providing significant structural information. The primary fragmentation pathways are expected to involve the cyclopropylmethoxy group and the diaminopyridine core. By systematically varying experimental parameters such as the ionization technique and collision energy, a comprehensive and confident structural elucidation can be achieved. This guide provides a robust framework for researchers to approach the analysis of this and related novel chemical entities, underscoring the power of predictive fragmentation analysis in modern drug discovery.

References

  • General Principles of Mass Spectrometry Fragmentation

    • Title: Mass Spectrometry: Principles and Applic
    • Source: Edmond de Hoffmann, Vincent Stroobant
    • URL: [Link]

  • Fragmentation of Pyridine Derivatives

    • Title: Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine
    • Source: Journal of Mass Spectrometry
    • URL: [Link]

  • Fragmentation of Aromatic Amines

    • Title: Mass Spectrometry of Amines
    • Source: JoVE (Journal of Visualized Experiments)
    • URL: [Link]

  • In-source Fragmentation in LC-MS

    • Title: Strategies for Mitigating In-Source Fragment
    • Source: LinkedIn
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  • Mass Spectrometry of Ethers

    • Title: Mass Spectrometry of Aliph
    • Source: YouTube
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  • NIST Chemistry WebBook (for 2,3-Diaminopyridine data)

    • Title: 2,3-Pyridinediamine
    • Source: NIST
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Comparative Bioactivity Guide: 6-(Cyclopropylmethoxy)pyridine-2,3-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimization of Allosteric Tyk2 Inhibitors (JH2 Domain Binders)

Executive Summary & Mechanism of Action

The 6-(cyclopropylmethoxy)pyridine-2,3-diamine scaffold represents a paradigm shift in kinase inhibition. Unlike traditional Janus Kinase (JAK) inhibitors that target the highly conserved ATP-binding site (JH1 domain)—often leading to off-target effects (e.g., anemia via JAK2 inhibition)—this scaffold targets the Tyk2 pseudokinase (JH2) domain .[1][2][3]

By binding to the JH2 domain, these analogs stabilize an auto-inhibitory conformation that allosterically locks the catalytic JH1 domain. This mechanism, known as "regulatory domain stabilization," drives the exceptional selectivity of compounds like Deucravacitinib (BMS-986165) .

Mechanism of Allosteric Inhibition (Pathway Diagram)

The following diagram illustrates how the scaffold binds to the JH2 domain to block IL-23 and IFN-


 signaling without directly competing with ATP in the catalytic pocket.

Tyk2_Allosteric_Mechanism cluster_Inhibition Allosteric Inhibition Event Cytokine Cytokine (IL-23 / IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2_Inactive Tyk2 (Auto-inhibited State) JH2 constrains JH1 Receptor->Tyk2_Inactive Recruitment Tyk2_Active Tyk2 (Active State) JH1 Phosphorylates STAT Tyk2_Inactive->Tyk2_Active Activation blocked by Inhibitor Scaffold 6-(Cyclopropylmethoxy) pyridine-2,3-diamine Analog JH2_Pocket JH2 Pseudokinase Domain (Allosteric Pocket) Scaffold->JH2_Pocket High Affinity Binding (Stabilization) JH2_Pocket->Tyk2_Inactive Locks Conformation STAT STAT Phosphorylation (pSTAT) Tyk2_Active->STAT Kinase Activity Gene_Exp Pro-inflammatory Gene Expression STAT->Gene_Exp Translocation

Caption: Allosteric stabilization of the Tyk2 JH2 domain prevents the conformational shift required for JH1 catalytic activation, blocking downstream STAT signaling.

Comparative Analysis of Analogs

This section compares the bioactivity of the three critical evolutionary stages of this scaffold:

  • Compound 4 (Early Hit): A nicotinamide-based screen hit.

  • BMS-986165 (Deucravacitinib): The optimized clinical candidate featuring the 6-(cyclopropylmethoxy) group.

  • Compound 30 (Next-Gen): A deuterated pyridazine derivative designed for enhanced metabolic stability.

Bioactivity & Selectivity Profile[1][2][3][4][5][6][7][8][9][10]
FeatureCompound 4 (Early Hit)BMS-986165 (Deucravacitinib)Compound 30 (Deuterated Analog)
Core Scaffold NicotinamideThis compound N-(methyl-d3)pyridazine-3-carboxamide
Tyk2 JH2 Binding (

)
0.3 nM0.02 nM < 0.05 nM
Tyk2 JH1 Binding (

)
> 10,000 nM> 10,000 nM > 10,000 nM
Cellular Potency (IFN-

)
50 nM2 - 5 nM ~1.5 nM
Selectivity (vs. JAK1) ~200-fold> 2000-fold > 2000-fold
HLM Stability (

)
Low (< 15 min)High (> 60 min) Very High (> 120 min)
Key Structural Feature Simple AmideCyclopropylmethoxy (Hydrophobic fit)Deuterated Methyl (Metabolic block)

Key Insights:

  • The Cyclopropylmethoxy Effect: The addition of the cyclopropylmethoxy group at the C6 position is the critical determinant for potency. It occupies a specific hydrophobic pocket in the JH2 domain (lined by Val678), significantly increasing residence time compared to simple methoxy or ethoxy analogs.

  • Selectivity: All analogs in this class show >10,000 nM

    
     against the catalytic JH1 domain, confirming the allosteric mechanism. This avoids the "JAK2 anemia" liability common in orthosteric inhibitors.
    
  • Deuteration: Newer analogs (Compound 30) utilize deuteration on the terminal amide methyl group to reduce N-demethylation rates, improving pharmacokinetic exposure without altering binding affinity.

Experimental Protocols

To validate the bioactivity of these analogs, the following self-validating protocols are recommended.

A. Tyk2 JH2 Domain Binding Assay (HTRF)

Purpose: To quantify the affinity of the analog for the pseudokinase domain, independent of catalytic activity.

  • Reagents: Recombinant His-tagged Tyk2 JH2 domain, Tb-labeled anti-His antibody, and a fluorescent tracer (e.g., BODIPY-labeled tracer known to bind JH2).

  • Preparation: Dilute analogs in DMSO (10-point dose-response).

  • Incubation:

    • Mix 5 µL of analog + 5 µL of Tyk2 JH2 protein (2 nM final) in a 384-well low-volume plate.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 10 µL of detection mix (Tb-antibody + Tracer).

  • Readout: Incubate for 60 minutes. Read Time-Resolved Fluorescence (TRF) at 665 nm (Tracer) and 620 nm (Tb).

  • Validation: Calculate the HTRF ratio (665/620). Signal decreases as the analog displaces the tracer.

    
     is converted to 
    
    
    
    using the Cheng-Prusoff equation.
B. Cellular Selectivity Assay (Whole Blood)

Purpose: To confirm functional selectivity between Tyk2 (IL-12/23 driven) and JAK2 (GM-CSF driven) in a physiological context.

  • System: Fresh human whole blood (lithium heparin).

  • Treatment:

    • Aliquot blood into 96-well deep-well plates.

    • Treat with analog (serial dilution) for 60 minutes at 37°C.

  • Stimulation (Split samples):

    • Set A (Tyk2): Stimulate with IL-12 (10 ng/mL) for 15 min.

    • Set B (JAK2): Stimulate with GM-CSF (10 ng/mL) for 15 min.

  • Lysis/Fixation: Add pre-warmed Lyse/Fix buffer (BD Phosflow) to stop signaling and lyse RBCs.

  • Staining: Permeabilize cells and stain with:

    • Set A: Anti-CD3 (T-cells) and Anti-pSTAT4 (Y693).

    • Set B: Anti-CD33 (Monocytes) and Anti-pSTAT5 (Y694).

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI). A selective Tyk2 inhibitor will reduce pSTAT4 in T-cells but leave pSTAT5 in Monocytes intact.

Optimization Workflow

The following screening cascade ensures that only compounds with true allosteric behavior and metabolic stability progress.

Optimization_Workflow Synthesis Scaffold Synthesis (6-cyclopropylmethoxy core) Biochem_Screen Biochemical Screen (JH2 Binding - HTRF) Synthesis->Biochem_Screen Filter_1 Ki < 1 nM? Biochem_Screen->Filter_1 Filter_1->Synthesis No (Re-design) Cell_Screen Cellular Assay (IFN-α vs GM-CSF) Filter_1->Cell_Screen Yes Filter_2 Selectivity > 500x? Cell_Screen->Filter_2 Filter_2->Synthesis No (Off-target) ADME ADME Profiling (HLM Stability / CYP) Filter_2->ADME Yes Candidate Clinical Candidate (e.g., BMS-986165) ADME->Candidate High Stability

Caption: Step-wise screening cascade prioritizing JH2 affinity, functional selectivity, and metabolic stability.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[4] Journal of Medicinal Chemistry, 62(20), 8973–8995.[4][5] Link

  • Moslin, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry, 62(20), 8953–8972. Link

  • Chazzan, M., et al. (2024). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters. Link

  • Burke, J. R., et al. (2019). Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain. Science Translational Medicine, 11(502). Link

Sources

Validating Structure of 6-(Cyclopropylmethoxy)pyridine-2,3-diamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The 6-(cyclopropylmethoxy)pyridine-2,3-diamine scaffold is a high-value precursor in the synthesis of imidazo[4,5-b]pyridines , a privileged pharmacophore in kinase inhibitor development (e.g., inhibitors of CSF1R, mTOR). The electron-donating nature of the C6-cyclopropylmethoxy group significantly alters the nucleophilicity of the adjacent nitrogen atoms, creating a unique challenge in structural validation.[1]

When reacting this diamine—typically with aldehydes, carboxylic acids, or cyclization reagents like CDI—researchers face a critical ambiguity: Regioisomerism.

Does the reaction yield the linear amide, the N1-H tautomer, or the N3-H tautomer? If a subsequent alkylation is performed, does the electrophile attack N1 or N3? Misidentifying these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data.[1] This guide objectively compares validation methodologies to ensure absolute structural certainty.

Comparative Analysis of Validation Methodologies

The following table contrasts the three primary tiers of structural validation. For high-stakes drug development, Tier 2 is the minimum acceptable standard , while Tier 3 is required for IND-enabling compounds.

FeatureTier 1: Routine Screening Tier 2: Advanced Solution State Tier 3: Definitive State
Primary Technique 1D ¹H NMR + LC-MS2D NMR (NOESY + ¹⁵N-HMBC)Single Crystal X-Ray Diffraction
Differentiation Power Low. Cannot reliably distinguish N1 vs. N3 regioisomers due to rapid tautomerism in solution.[1]High. Detects through-space interactions (NOE) and long-range N-H couplings.[1]Absolute. Provides direct atomic coordinates and bond lengths.[1]
Sample Requirement < 1 mg5–10 mg (High Concentration)Single crystal (0.1–0.3 mm)
Throughput High (10 mins/sample)Medium (2–8 hours/sample)Low (Days to Weeks)
Blind Spot Ambiguous broad singlets for NH; solvent dependency of shifts.Requires specific solvent choice (DMSO-d₆) to slow proton exchange.[1]Requires crystallizable material; packing forces may alter tautomer preference vs. solution.
Verdict Insufficient for final structure assignment.The Industry Gold Standard for SAR.Required for IP filing and lead candidates.[1]

The Scientific Logic: Why Standard NMR Fails

In this compound derivatives, the pyridine nitrogen (N4 in the fused system) exerts an electron-withdrawing effect, while the alkoxy group at C5 (fused numbering) donates electron density.

  • The Trap: In 1D ¹H NMR, the chemical shift of the imidazole proton (NH) is often broad or invisible due to exchange. Furthermore, the aromatic protons on the pyridine ring show similar splitting patterns (doublets) regardless of whether the substituent is at N1 or N3.

  • The Solution (NOESY): We rely on the "lighthouse effect." The cyclopropylmethoxy group is fixed at C5.[1]

    • Isomer A (N3-substituted): The substituent on N3 is spatially distant from the C5-alkoxy group.[1]

    • Isomer B (N1-substituted): The substituent on N1 is spatially closer to the C7 proton, but distinct from the alkoxy environment.

    • Crucially, if the product is the linear amide (uncyclized), NOESY will show a lack of cross-peaks characteristic of the rigid planar fused system.

Visualizing the Structural Divergence

The following diagram illustrates the reaction pathway and the critical decision points for validation.

G cluster_val Validation Logic Start 6-(Cyclopropylmethoxy) pyridine-2,3-diamine Intermediate Schiff Base / Amide (Linear) Start->Intermediate Condensation Reagent + R-CHO / Oxidant Cyclization Cyclization (Ring Closure) Intermediate->Cyclization Oxidative Closure Isomer_N1 Product A: N1-H Imidazo[4,5-b]pyridine (Less Common) Cyclization->Isomer_N1 Kinetic Control Isomer_N3 Product B: N3-H Imidazo[4,5-b]pyridine (Thermodynamic Pref.) Cyclization->Isomer_N3 Thermodynamic Control NOESY NOESY Signal: NH to C7-H vs C5-OCH2 Isomer_N1->NOESY Isomer_N3->NOESY

Figure 1: Reaction pathway of this compound showing the bifurcation into N1 and N3 tautomers/isomers upon cyclization.[1]

Experimental Protocol: Validating the Cyclized Product

This protocol assumes the synthesis of a 2-aryl-5-(cyclopropylmethoxy)imidazo[4,5-b]pyridine derivative.[1]

Step 1: Synthesis (Standardized)[1][3][4]
  • Reactants: Dissolve this compound (1.0 eq) and the appropriate benzaldehyde (1.1 eq) in DMSO or Ethanol.

  • Catalyst: Add Na₂S₂O₅ (2.5 eq) as an oxidant/condensing agent.

  • Condition: Heat to 120°C for 4–6 hours. Note: Monitoring by TLC is insufficient due to streakiness of diamines.

  • Workup: Pour into ice water. Filter precipitate.[1]

Step 2: Tier 2 Structural Characterization (The Protocol)

To distinguish the product from the starting diamine and linear intermediates:

  • Solvent Selection: Dissolve 10 mg of product in DMSO-d₆ . Do not use CDCl₃, as the exchangeable protons will be too broad.

  • 1H NMR Acquisition:

    • Scan range: -2 to 16 ppm (to catch downfield NH).

    • Relaxation delay (d1): Set to >3 seconds to ensure integration accuracy of aromatic protons.

  • Critical Signal Check:

    • Cyclopropylmethoxy: Look for the doublet at ~4.1 ppm (OCH2) and the multiplets at 0.3–0.6 ppm (cyclopropyl ring). These confirm the side chain is intact.

    • The Imidazole Proton: Look for a broad singlet >13.0 ppm.[1] If this is absent and you see two broad singlets at ~6–8 ppm, you likely have the uncyclized amide/amine.

  • 2D NOESY Experiment (The Differentiator):

    • Mixing Time: 300–500 ms.[1]

    • Target Interaction: Irradiate or observe the cross-peaks of the Aryl group (position 2) .

    • Observation: If the Aryl protons show NOE correlations to the Pyridine C7-H (the proton meta to the alkoxy group), it confirms the planar, cyclized structure.

    • Regioisomer Check: If N-alkylation was performed, observe the NOE between the N-alkyl group and the Pyridine C7-H vs. the C5-Alkoxy group.[1]

Logic Flow for Isomer Assignment

Use this decision tree to interpret your spectral data.

ValidationTree Data Acquire 1H NMR & NOESY (DMSO-d6) Q1 Is there a singlet > 12 ppm? Data->Q1 Linear Result: Linear Intermediate (Incomplete Reaction) Q1->Linear No Cyclic Result: Fused Imidazo[4,5-b]pyridine Q1->Cyclic Yes Q2 NOESY: Crosspeak between N-Substituent and Pyridine C7-H? Cyclic->Q2 If N-Alkylated Iso_N3 Assignment: N3-Isomer (Sterically favored) Q2->Iso_N3 Strong NOE Iso_N1 Assignment: N1-Isomer (Less common) Q2->Iso_N1 Weak/No NOE

Figure 2: Decision tree for assigning structure based on spectral data.

References

  • Goker, H. et al. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health (PMC). Available at: [Link]

  • Perin, N. et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.[1][2] PubMed. Available at: [Link]

  • Jabri, Z. et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Starcevic, K. et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem.[3] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.